molecular formula C20H21N3O4S B2388067 2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021075-69-3

2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B2388067
CAS No.: 1021075-69-3
M. Wt: 399.47
InChI Key: UWMLQXBLTKXKPW-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, primarily centered on the pyridazin-3(2H)-one scaffold. This core structure is recognized for its diverse biological activities and is a privileged motif in the development of potential therapeutic agents . Researchers are particularly interested in pyridazinone derivatives for their dual potential in addressing the interconnected challenges of cardiovascular diseases (CVDs) and cancer, a field often referred to as reverse cardio-oncology . The incorporation of the thiophene and dimethoxybenzamide moieties is designed to modulate the compound's interaction with key biological targets. Pyridazinone-based compounds are frequently investigated as vasodilators for cardiovascular research, with mechanisms that may include inhibition of phosphodiesterases (PDE) or targeting the renin-angiotensin-aldosterone system . Concurrently, the scaffold demonstrates relevance in oncology research, where analogous structures have shown potential as inhibitors of critical kinase signaling pathways involved in cell proliferation and survival . The specific structural features of this benzamide derivative suggest it may be a valuable tool for scientists exploring the modulation of salt-inducible kinase (SIK) activity. Inhibitors of SIK isoforms have a high therapeutic potential in diseases characterized by pro-inflammatory macrophage influx, such as rheumatoid arthritis and inflammatory bowel diseases (IBD), due to their ability to increase IL-10 production and decrease pro-inflammatory cytokines like TNF-α . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dimethoxy-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-26-16-7-3-6-14(19(16)27-2)20(25)21-11-5-12-23-18(24)10-9-15(22-23)17-8-4-13-28-17/h3-4,6-10,13H,5,11-12H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMLQXBLTKXKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound classified within the pyridazinone family. It has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases.

Chemical Structure and Properties

  • Molecular Formula : C20H21N3O4S
  • Molecular Weight : 399.47 g/mol
  • Purity : Typically around 95%.

The compound features a complex structure that includes a benzamide moiety, a pyridazine ring, and a thiophene group. This unique combination of functional groups enhances its biological activity.

Research indicates that this compound effectively inhibits human leukocyte elastase. The inhibition of this enzyme is crucial in managing conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. By modulating elastase activity, this compound may offer therapeutic benefits for these inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy as a selective inhibitor of HLE. Binding affinity and selectivity have been assessed using various techniques:

  • Surface Plasmon Resonance (SPR) : This method measures the binding interactions quantitatively.
  • Isothermal Titration Calorimetry (ITC) : ITC provides insights into the thermodynamics of binding interactions.
  • Molecular Docking Simulations : These simulations elucidate the binding mode and interactions at the molecular level.

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructureKey Features
N-(3-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamideStructureKnown for anti-inflammatory properties; similar pyridazine core.
N-[2-methoxyethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamideStructureExhibits potential neuroprotective effects; shares thiophene and pyridazine components.
4-[5-(4-Methylphenyl)-3-trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamideStructureSelective cyclooxygenase inhibitor; structurally distinct but relevant in inflammation research.

Case Studies

Several case studies illustrate the potential of this compound in therapeutic applications:

  • Chronic Obstructive Pulmonary Disease (COPD) : A study demonstrated that the compound effectively reduced inflammation markers in preclinical models of COPD, highlighting its role as an HLE inhibitor.
  • Cystic Fibrosis : In vitro assays showed that treatment with this compound led to decreased elastase activity, suggesting a protective effect against lung tissue damage associated with cystic fibrosis.

These findings underscore the therapeutic promise of this compound in managing inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: benzamide derivatives , pyridazine/thiophene hybrids , and propyl-linked pharmacophores . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Molecular Weight (g/mol)* Notable Substituents Reported Activity/Use Reference
Target Compound 2,3-Dimethoxybenzamide + pyridazinone-thiophene via propyl ~443.5 2,3-Dimethoxy, thiophen-2-yl, pyridazin-6-one Hypothesized enzyme inhibition (e.g., kinase or demethylase targets)
[18F]Fallypride () 2,3-Dimethoxybenzamide + fluoropropyl-pyrrolidinyl ~354.4 3-[18F]Fluoropropyl, pyrrolidinyl Dopamine D2/D3 receptor imaging agent
PBIT () Benzisothiazolone + 4-methylphenyl ~258.3 Benzisothiazol-3(2H)-one KDM5A histone demethylase inhibitor
N-Propyl-thiophene derivatives () Thiophene-ethyl/propyl amines + tetrahydronaphthalene ~400–450 Thiophen-2-yl, hydroxy/propyl Potential CNS activity (structural similarity to serotonin/dopamine modulators)
Pyridazine-thioether analogs () Pyridazine-triazole + benzamide ~400–500 Pyridin-2-ylmethyl, triazolo-pyridazine Unspecified (likely kinase or protease inhibition due to heterocyclic motifs)

*Molecular weights estimated based on structural formulas.

Key Findings from Comparative Analysis:

Benzamide Core Modifications :

  • The 2,3-dimethoxy substitution in the target compound and [18F]fallypride () enhances lipophilicity and may improve blood-brain barrier penetration compared to unsubstituted benzamides. However, [18F]fallypride’s fluoropropyl chain prioritizes radiolabeling for imaging, whereas the target compound’s pyridazine-thiophene system suggests a therapeutic focus .
  • PBIT () replaces the benzamide with a benzisothiazolone, increasing electrophilicity and enabling covalent interactions with cysteine residues in enzymes like KDM5A .

Heterocyclic Systems: The pyridazinone ring in the target compound is rare in the cited analogs. Pyridazinones are associated with anti-inflammatory and cardiotonic activities, contrasting with the triazolo-pyridazine systems in , which are more common in kinase inhibitors .

Linker Flexibility :

  • The propyl chain in the target compound balances flexibility and rigidity, differing from shorter linkers in PBIT (direct attachment) or longer chains in ’s thiophene-ethyl derivatives. This may optimize binding pocket engagement in enzyme targets .

Q & A

Q. What are the standard synthetic routes for preparing pyridazinone derivatives like 2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide?

  • Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core. Key steps include:
  • Thiophene coupling: The thiophen-2-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution under Pd catalysis .
  • Amide bond formation: The benzamide moiety is attached using coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF or THF) .
  • Propyl linker installation: Alkylation or Mitsunobu reactions connect the pyridazinone and benzamide groups .
    Reaction conditions (e.g., temperature, pH, and solvent polarity) are critical for yield optimization. For example, DMSO enhances solubility of intermediates, while THF is preferred for anhydrous reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • NMR spectroscopy: 1H and 13C NMR confirm regiochemistry of the pyridazinone and thiophene rings. Aromatic protons in the dimethoxybenzamide group appear as distinct singlets (~δ 3.8–4.0 ppm for methoxy groups) .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for the pyridazinone-thiophene core .
  • HPLC: Ensures purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer:
  • Enzyme inhibition assays: Target kinases or proteases due to the pyridazinone scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
  • Solubility studies: Measure logP values to assess bioavailability; the dimethoxy groups may enhance hydrophilicity compared to non-substituted analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazinone functionalization be addressed during synthesis?

  • Methodological Answer: Regioselectivity in pyridazinone substitution is influenced by:
  • Electronic effects: The 3-position (adjacent to the carbonyl) is more electrophilic, favoring thiophene coupling. Use DFT calculations to predict reactive sites .
  • Protecting groups: Temporarily block the 4-position with tert-butyl groups to direct reactions to the 3-position .
  • Catalyst optimization: Pd(PPh3)4 improves cross-coupling efficiency for thiophene derivatives .

Q. What strategies resolve contradictory biological activity data across cell-based assays?

  • Methodological Answer:
  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing: Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the thiophene ring) .
  • Target engagement studies: Employ thermal shift assays or SPR to confirm direct binding to purported targets .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer:
  • ADME prediction: Tools like SwissADME estimate permeability (e.g., the dimethoxy groups may reduce BBB penetration) .
  • Docking studies: Model interactions with CYP3A4 to predict metabolic hotspots; prioritize modifying the propyl linker to reduce oxidation .
  • QSAR models: Corrogate substituent effects (e.g., electron-donating vs. withdrawing groups on the benzamide) with activity data .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data between experimental and computational predictions?

  • Methodological Answer: Discrepancies often arise from:
  • Polymorphism: Crystallize the compound in different solvents (e.g., ethanol vs. acetonitrile) and compare DSC thermograms .
  • Aggregation: Use dynamic light scattering (DLS) to detect nano-aggregates in aqueous buffers, which may falsely lower measured solubility .
  • Ionization effects: Adjust pH during solubility tests; the pyridazinone’s pKa (~4.5) influences ionization in physiological conditions .

Key Recommendations for Researchers

  • Prioritize metabolic stability assays early in development .
  • Use orthogonal analytical methods (e.g., LC-MS vs. NMR) to confirm purity .
  • Explore hybrid analogs combining pyridazinone and benzothiazole scaffolds for enhanced activity .

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